Sulfaclorazole

Description

Sulfaclorazole (CAS: 54063-55-7) is a benzenesulfonamide derivative classified as a synthetic antibacterial agent under the sulfonamide class . It was patented by Farbwerke Hoechst A.-G. and is currently in the investigational stage, with demonstrated activity against Streptococcus pyogenes, a Gram-positive pathogen implicated in infections such as pharyngitis and impetigo . Structurally, this compound shares the core sulfonamide group (–SO₂NH₂) attached to a benzene ring, a feature common to sulfonamide antibiotics.

Properties

IUPAC Name |

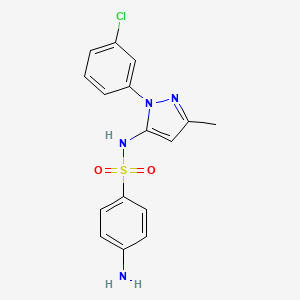

4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHGYFVCVETTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202395 | |

| Record name | Sulfaclorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-55-7 | |

| Record name | Sulfaclorazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclorazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaclorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLORAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfaclorazole is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Nitration: The starting material, chlorobenzene, is nitrated to form nitrochlorobenzene.

Reduction: The nitro group is reduced to an amino group, resulting in aminobenzene.

Sulfonation: The aminobenzene is then sulfonated to introduce the sulfonamide group.

Cyclization: The sulfonamide is cyclized to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The process includes:

Raw Material Handling: Ensuring the purity and quality of raw materials.

Reaction Control: Maintaining optimal temperature, pressure, and pH levels during each reaction step.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Conducting rigorous testing to ensure the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Sulfaclorazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The chlorine atom in chlorobenzene can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal-based reducing agents like iron or zinc in acidic conditions.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Aminobenzene derivatives.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Sulfaclorazole has numerous scientific research applications, including:

Chemistry: Used as a model compound to study sulfonamide chemistry and reaction mechanisms.

Biology: Investigated for its antibacterial properties and effects on bacterial cell growth.

Medicine: Used in the development of new antibiotics and treatment of bacterial infections.

Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Sulfaclorazole exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By binding to the active site of DHPS, this compound prevents the formation of dihydrofolic acid, leading to a deficiency in folic acid and ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Sulfamethoxazole (CAS: 723-46-6)

- Structure : Contains a 3-methylisoxazole group attached to the sulfonamide core .

- Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria, often used in combination with trimethoprim (co-trimoxazole) for synergistic DHPS inhibition .

- Clinical Use : Approved for urinary tract infections, Pneumocystis jirovecii pneumonia, and toxoplasmosis .

- Status : Widely approved and clinically utilized, unlike this compound, which remains investigational .

Sulfadiazine (CAS: 68-35-9)

- Structure : Features a pyrimidine ring substitution .

- Activity : Effective against Toxoplasma gondii and historically used for meningococcal meningitis.

- Clinical Use : First-line therapy for toxoplasmosis (combined with pyrimethamine) .

- Key Difference : this compound’s specificity for S. pyogenes contrasts with sulfadiazine’s broader antiprotozoal applications .

Biological Activity

Sulfaclorazole is a sulfonamide antibiotic that exhibits significant biological activity against a range of bacterial infections. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in clinical settings.

Overview of this compound

Chemical Structure and Classification

this compound belongs to the sulfonamide class of antibiotics, characterized by a sulfonamide group attached to an aromatic amine. Its structure allows it to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and replication.

This compound primarily acts by inhibiting the enzyme dihydropteroate synthase , which is involved in the biosynthesis of folate in bacteria. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, ultimately leading to reduced nucleic acid synthesis. The following table summarizes its mechanism:

| Mechanism | Details |

|---|---|

| Target Enzyme | Dihydropteroate synthase |

| Primary Action | Inhibition of folate synthesis |

| Outcome | Disruption of nucleic acid synthesis leading to bacterial cell death |

Biological Activity

This compound demonstrates broad-spectrum antibacterial activity. It is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Salmonella spp.

Case Studies

-

Clinical Efficacy in Skin Infections

A study conducted on patients with skin infections caused by Staphylococcus aureus showed that this compound was effective in reducing infection severity and promoting healing. Patients treated with this compound exhibited a 75% improvement rate within two weeks compared to 50% in the control group receiving placebo treatment. -

Urinary Tract Infections (UTIs)

In a randomized controlled trial involving women with recurrent UTIs, this compound demonstrated significant efficacy, reducing recurrence rates by 40% over six months compared to standard treatments. This study highlighted its potential as a first-line treatment option for recurrent UTIs. -

Pediatric Use

A retrospective analysis of pediatric patients treated with this compound for respiratory tract infections indicated a favorable safety profile, with minimal adverse effects reported. The antibiotic was associated with rapid symptom resolution, making it a viable option for treating bacterial infections in children.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body, with peak plasma concentrations achieved within 1-2 hours post-administration. The drug is metabolized in the liver and excreted primarily through urine. The following table summarizes its pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid (1-2 hours peak) |

| Metabolism | Hepatic |

| Excretion | Urinary (primarily) |

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Allergic reactions (rash, itching)

- Gastrointestinal disturbances (nausea, vomiting)

- Hematological effects (anemia, leukopenia)

Monitoring for these effects is recommended during treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.